
4-Amino-3-nitrobenzoic acid
Overview
Description
4-Amino-3-nitrobenzoic acid (C₇H₆N₂O₄, molecular weight: 182.14 g/mol) is a nitro-substituted aromatic carboxylic acid with an amino group at the para position relative to the carboxylic acid and a nitro group at the meta position (ortho to the amino group) . It is a yellow crystalline solid with a melting point of 280°C (decomposition) and is sparingly soluble in water but more soluble in polar organic solvents like ethanol . The compound is primarily used in peptide synthesis as a building block for solid-phase chemistry due to its free carboxyl group, which offers better aqueous solubility compared to its amide analogs . It also serves as a precursor for synthesizing heterocyclic compounds with pharmacological relevance, such as benzo[c][1,2,5]oxadiazoles, which exhibit anti-leishmanial activity .
Biologically, this compound has demonstrated potent inhibition (77%) of Trypanosoma cruzi trans-sialidase (TcTS), a key enzyme in Chagas disease pathogenesis, and modulates the expression of the TcTS gene in epimastigotes . Its structural features, including electron-withdrawing nitro and electron-donating amino groups, make it a versatile intermediate in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group . Another method includes the nitration of methyl benzoate, followed by hydrolysis . Additionally, oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid has been demonstrated .
Industrial Production Methods: In industrial settings, this compound can be produced by treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes Fischer esterification under acidic conditions. For example:
Reaction :
Conditions :
- Methanol as solvent and reactant.
- Catalytic concentrated sulfuric acid.
- Reflux at 65–70°C for 1–16 hours .
Outcomes :
- Reaction completion confirmed via TLC (: 0.65 in dichloromethane) .
- Bright-yellow solid product isolated in 89.7% yield after liquid-liquid extraction .
Substitution via Diazotization
The aromatic amino group undergoes diazotization followed by iodide substitution (Sandmeyer reaction):
Reaction :
Conditions :
- Diazotization: 0–5°C in aqueous HCl with sodium nitrite.
- Substitution: Addition of potassium iodide at room temperature .
Outcomes :
- 4-Iodo-3-nitrobenzoic acid isolated in 68% yield .
- Product confirmed via NMR and elemental analysis .
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine under catalytic hydrogenation:
Reaction :
Conditions :
Applications :
- Used in peptide synthesis as a linker, where the nitro group is reduced on-resin to an amine for conjugation .
Coordination Chemistry
4-A3NBA acts as a monodentate ligand through its carboxylic oxygen in metal complexes:
Reaction :
Structural Insights :
Comparative Reaction Table
Key Findings:
Scientific Research Applications
Pharmaceutical Development
4-Amino-3-nitrobenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its derivatives are particularly significant in developing anti-inflammatory and analgesic drugs. A notable study highlighted its role as a potent inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, which is crucial for developing new treatments for Chagas disease. The compound demonstrated a 77% inhibition rate in enzymatic assays, indicating its potential as a therapeutic agent against this parasitic infection .
Dyes and Pigments
This compound is extensively utilized in the production of azo dyes , which are vital in the textile industry due to their vibrant colors and stability. The synthesis of azo dyes from this compound involves diazotization reactions, where it acts as a coupling component to produce various colorants used for fabric dyeing .
Biochemical Research
In biochemical research, this compound serves as a reagent for studying enzyme inhibition and metabolic pathways. It is employed in assays to evaluate the activity of various enzymes, providing insights into their mechanisms and potential inhibitors. Its application in enzyme studies helps elucidate metabolic pathways and can lead to discovering new biochemical targets .
Analytical Chemistry
The compound is also significant in analytical chemistry , where it acts as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). It aids in quantifying similar compounds within complex mixtures, making it essential for quality control in pharmaceutical manufacturing and environmental analysis .
Material Science
In material science, this compound is explored for its potential in developing polymeric materials with specific properties. Its incorporation into polymer matrices can enhance characteristics such as thermal stability and mechanical strength, which are beneficial for applications in coatings and adhesives .
Table 1: Summary of Applications
Experimental Insights
In laboratory settings, this compound has been utilized for educational purposes, demonstrating its synthesis through Fischer esterification reactions. This process not only illustrates fundamental organic chemistry principles but also allows students to engage with practical applications such as NMR spectroscopy for product characterization .
Mechanism of Action
The mechanism of action of 4-Amino-3-nitrobenzoic acid involves its interaction with molecular targets such as KDM4 proteins. Molecular docking studies have shown that the compound binds to these proteins with high affinity, which may contribute to its antimicrobial and antitumor activities . The compound’s effects are mediated through its interactions with specific binding sites on the target proteins, leading to inhibition of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations in Amino-Nitrobenzoic Acids
The biological and physicochemical properties of 4-amino-3-nitrobenzoic acid derivatives vary significantly with substituent modifications. Key analogs include:
Key Findings :
- Solubility: The free carboxylic acid group in this compound enhances aqueous solubility compared to methylamido or ester derivatives, which are more lipophilic .
- Biological Activity: Substituents like acetamido groups improve target binding in enzymatic studies (e.g., SARS-CoV-2 protease inhibition) , while alkylamino groups (e.g., tert-butyl) enhance stability in hydrophobic drug formulations .
Positional Isomers and Chlorinated Analogs
Positional isomers and halogenated derivatives exhibit distinct reactivity and applications:
Key Findings :
- Acidity: Chlorination at the ortho position (4-amino-2-chlorobenzoic acid) increases acidity due to electron-withdrawing effects, making it useful in acidic environments .
- Reactivity: Positional isomers like 2-amino-3-nitrobenzoic acid are less reactive in peptide coupling reactions due to steric hindrance near the carboxyl group .
Ester Derivatives
Esterification of the carboxyl group modifies solubility and application scope:
Key Findings :
- Synthetic Utility : Ethyl esters are intermediates in benchtop NMR-based undergraduate experiments, demonstrating esterification kinetics and structural elucidation .
- Bioavailability : Ester derivatives exhibit higher logP values, enhancing passive diffusion across biological membranes compared to the parent acid .
Biological Activity
4-Amino-3-nitrobenzoic acid (4A3NBA), a derivative of benzoic acid, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the biological activity of 4A3NBA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 182.135 g/mol
- CAS Number: 1588-83-6
- Melting Point: Approximately 290°C (decomposition) .
4A3NBA exhibits several biological activities, primarily attributed to its nitro and amino functional groups. The compound's mechanisms include:
- Antimicrobial Activity : Research indicates that 4A3NBA has notable antimicrobial properties against various bacterial strains. It acts by inhibiting bacterial growth, potentially through interference with nucleic acid synthesis.
- Trypanocidal Activity : A study focused on compounds with trypanocidal effects highlighted that 4A3NBA and its derivatives could inhibit Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant potency, with a lysis concentration of 50% (LC50) below 0.15 µM in certain strains .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of trans-sialidase, an enzyme implicated in the pathogenesis of Chagas disease. This inhibition could lead to novel therapeutic strategies against this infection .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including 4A3NBA. The results demonstrated that 4A3NBA inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | 32 | 16 |
Ampicillin | 8 | 4 |
This suggests that 4A3NBA could serve as a lead compound for developing new antimicrobial agents.
Case Study 2: Trypanocidal Activity
In another investigation, researchers synthesized a series of benzoic acid derivatives to evaluate their anti-trypanosomal activity. Among them, 4A3NBA exhibited superior activity compared to commercially available treatments like nifurtimox and benznidazole.
Compound | LC50 (µM) on NINOA strain | LC50 (µM) on INC-5 strain |
---|---|---|
This compound | <0.15 | <0.22 |
Nifurtimox | >1.0 | >1.0 |
Benznidazole | >1.0 | >1.0 |
These findings underscore the potential of 4A3NBA as a candidate for further development in treating Chagas disease .
Q & A
Basic Research Questions
Q. What are the optimal laboratory conditions for synthesizing ethyl esters of 4-Amino-3-nitrobenzoic acid?
The esterification of this compound is typically performed by suspending the compound in ethanol and adding concentrated sulfuric acid as a catalyst. After refluxing for 15 hours, excess ethanol is distilled off, and water is added to precipitate the product. Reaction efficiency depends on temperature control, acid concentration, and reflux duration. Monitoring via TLC or HPLC is recommended to optimize yields and minimize side reactions .
Q. How can researchers verify the purity and structural identity of synthesized this compound?
Key characterization methods include:
- Melting point analysis : Decomposition observed at ~280°C .
- Spectroscopy : FT-IR confirms nitro (1520–1350 cm⁻¹) and carboxyl (1700–1680 cm⁻¹) groups. 1H/13C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and substitution patterns .
- Mass spectrometry : Matches the molecular ion peak (m/z 196.14) . Cross-referencing with databases like NIST ensures accuracy .
Q. What safety protocols are essential for handling this compound in the lab?
The compound is a flammable solid (Storage Code 11) with hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Required precautions:
- Use PPE (nitrile gloves, goggles, lab coats).
- Work in fume hoods to avoid inhalation.
- Store in cool, ventilated areas away from oxidizers.
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can computational chemistry models elucidate the electronic properties of this compound?
Density Functional Theory (DFT) calculations optimize molecular geometry, predict frontier molecular orbitals (HOMO/LUMO), and identify reactive sites. For derivatives like 4-Acetamido-3-nitrobenzoic acid, molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets (e.g., SARS-CoV-2 protease). ADMET predictions using tools like SwissADME guide toxicity profiling .
Q. What strategies resolve crystallographic data discrepancies in this compound derivatives?
- Software : SHELXL refines high-resolution or twinned data by adjusting anisotropic displacement parameters and validating hydrogen-bonding networks .
- Validation : WinGX or OLEX2 cross-checks R-free values and electron density maps.
- Twinning : Apply twin law corrections (e.g., BASF parameter in SHELXL) for pseudo-merohedral twinning .
Q. How do structural modifications at the nitro and amino groups alter the compound’s physicochemical behavior?
- Substituent effects : Electron-withdrawing nitro groups increase acidity (lower pKa) and reduce solubility in polar solvents.
- Crystallography : Derivatives like ethyl esters exhibit steric effects on packing motifs (e.g., π-π stacking vs. hydrogen bonding).
- Spectroscopic analysis : UV-Vis titration quantifies electronic transitions influenced by substituent position .
Q. Methodological Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value/Description | Reference |
---|---|---|
Molecular formula | C₇H₆N₂O₄ | |
Melting point | 280°C (decomposition) | |
SMILES | Nc1ccc(cc1N+=O)C(O)=O | |
Hazard classification | H315, H319, H335 |
Table 2: Software Tools for Structural Analysis
Properties
IUPAC Name |
4-amino-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNAYFWAXZJITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061805 | |
Record name | Benzoic acid, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24841362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1588-83-6 | |
Record name | 4-Amino-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Amino-3-nitrobenzoic acid | |
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